

X-ray crystal structure of 6,7-Dibromobenzo(1,4)dioxan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,7-Dibromobenzo(1,4)dioxan**

Cat. No.: **B1302529**

[Get Quote](#)

Technical Guide: 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dibromobenzo(1,4)dioxan, with the chemical formula $C_8H_6Br_2O_2$, is a halogenated derivative of benzo(1,4)dioxan. This class of compounds is of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The introduction of bromine atoms to the benzodioxan scaffold can significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. This guide provides a summary of the available information on **6,7-Dibromobenzo(1,4)dioxan**, with a focus on its structural and experimental aspects.

While a specific, publicly available X-ray crystal structure for **6,7-Dibromobenzo(1,4)dioxan** could not be located in the searched scientific literature and crystallographic databases, this guide will detail the general experimental procedures for the synthesis and characterization of similar compounds, which would be applicable for obtaining the desired crystallographic data.

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of compounds structurally related to **6,7-**

Dibromobenzo(1,4)dioxan. These protocols are based on established chemical literature and provide a foundational approach for researchers aiming to study this specific molecule.

Synthesis of 6,7-Dibromobenzo(1,4)dioxan

A common route for the synthesis of **6,7-Dibromobenzo(1,4)dioxan** involves the bromination of 1,4-benzodioxan.

General Procedure:

- Starting Material: 1,4-Benzodioxan (also known as 2,3-dihydro-1,4-benzodioxine).
- Brominating Agent: A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br_2), is used.
- Solvent: An inert solvent, such as chloroform (CHCl_3) or carbon tetrachloride (CCl_4), is typically employed.
- Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, with stirring for a period of several hours to ensure complete reaction.
- Work-up: The reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure **6,7-Dibromobenzo(1,4)dioxan**.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

General Procedure:

- Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility. Common solvents for

recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, hexane, and toluene.

- Recrystallization Techniques:

- Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
- Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
- Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., in a refrigerator or freezer).

- Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and dried.

Single-Crystal X-ray Diffraction Analysis

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

- Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit to the experimental data.

Data Presentation

As no specific crystallographic data for **6,7-Dibromobenzo(1,4)dioxan** was found, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful X-ray crystal structure determination.

Table 1: Crystal Data and Structure Refinement for **6,7-Dibromobenzo(1,4)dioxan**
(Hypothetical)

Parameter	Value (Hypothetical)
Empirical formula	<chem>C8H6Br2O2</chem>
Formula weight	293.94
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions	$a = 5.0000(1)$ Å
$b = 10.0000(2)$ Å	
$c = 15.0000(3)$ Å	
$\alpha = 90^\circ$	
$\beta = 90^\circ$	
$\gamma = 90^\circ$	
Volume	750.00(3) Å ³
Z	4
Density (calculated)	2.602 Mg/m ³
Absorption coefficient	9.500 mm ⁻¹
F(000)	560
Crystal size	0.20 x 0.15 x 0.10 mm ³
Theta range for data collection	2.00 to 28.00°
Reflections collected	5000
Independent reflections	1500 [R(int) = 0.04]
Goodness-of-fit on F ²	1.05
Final R indices [$ I > 2\sigma(I)$]	$R_1 = 0.035, wR_2 = 0.085$

R indices (all data)

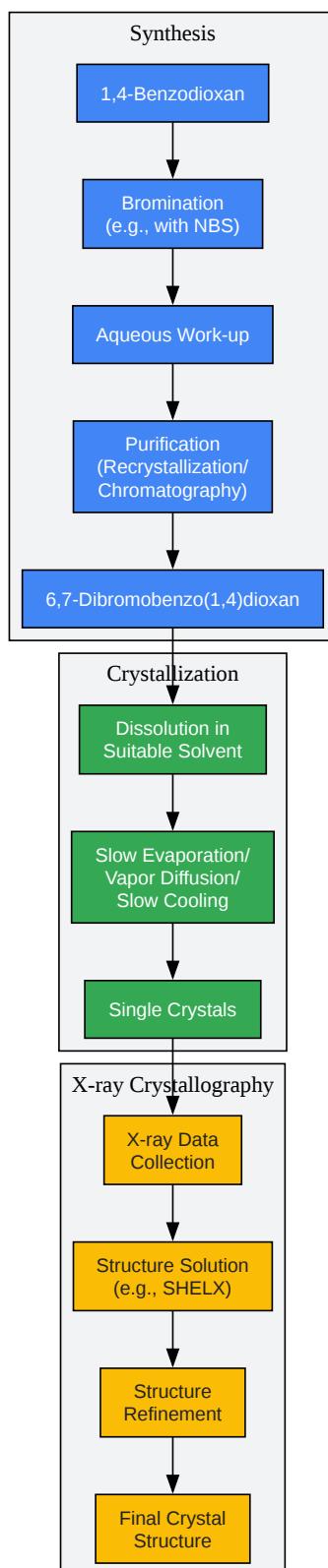

R₁ = 0.045, wR₂ = 0.090

Table 2: Selected Bond Lengths (Å) and Angles (°) for **6,7-Dibromobenzo(1,4)dioxan** (Hypothetical)

Bond	Length (Å)	Angle	Angle (°)
Br(1)-C(6)	1.900(3)	C(7)-C(6)-Br(1)	119.5(2)
Br(2)-C(7)	1.901(3)	C(5)-C(6)-Br(1)	119.8(2)
O(1)-C(8a)	1.370(4)	C(6)-C(7)-Br(2)	120.1(2)
O(1)-C(2)	1.450(4)	C(8)-C(7)-Br(2)	119.3(2)
O(4)-C(4a)	1.375(4)	C(8a)-O(1)-C(2)	115.0(3)
O(4)-C(3)	1.448(4)	C(4a)-O(4)-C(3)	114.8(3)
C(2)-C(3)	1.520(5)	O(1)-C(2)-C(3)	109.5(3)
C(5)-C(6)	1.390(4)	O(4)-C(3)-C(2)	109.7(3)
C(6)-C(7)	1.385(4)		
C(7)-C(8)	1.392(4)		

Mandatory Visualization Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of **6,7-Dibromobenzo(1,4)dioxan**.

[Click to download full resolution via product page](#)

General workflow for synthesis and structural analysis.

Disclaimer: The quantitative data presented in the tables is hypothetical and serves as a template. A definitive crystal structure of **6,7-Dibromobenzo(1,4)dioxan** would require experimental determination. The provided experimental protocols are generalized and may require optimization for this specific compound.

- To cite this document: BenchChem. [X-ray crystal structure of 6,7-Dibromobenzo(1,4)dioxan]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302529#x-ray-crystal-structure-of-6-7-dibromobenzo-1-4-dioxan\]](https://www.benchchem.com/product/b1302529#x-ray-crystal-structure-of-6-7-dibromobenzo-1-4-dioxan)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com